molecular formula C27H25N3O3 B2736182 N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide CAS No. 932318-19-9

N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide

Cat. No.: B2736182
CAS No.: 932318-19-9
M. Wt: 439.515
InChI Key: ISGOTTZZBCBNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a benzodiazepine-derived acetamide compound featuring a 1,5-benzodiazepin-2-one core substituted with a 2,4-dimethylphenyl group at the 4-position and an acetylphenylacetamide moiety at the 1-position. The acetylphenyl group introduces an electron-withdrawing ketone, while the 2,4-dimethylphenyl substituent enhances lipophilicity.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-17-8-13-22(18(2)14-17)24-15-27(33)30(25-7-5-4-6-23(25)29-24)16-26(32)28-21-11-9-20(10-12-21)19(3)31/h4-14H,15-16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGOTTZZBCBNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N(C(=O)C2)CC(=O)NC4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a synthetic compound that belongs to the benzodiazepine class. This compound is characterized by its complex structure, which includes a benzodiazepine core known for various psychoactive properties. The potential biological activities of this compound warrant a detailed exploration, particularly its interactions with neurotransmitter systems and its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N3O3, with a molecular weight of 439.5 g/mol. Its structure features multiple aromatic rings and functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC27H25N3O3
Molecular Weight439.5 g/mol
CAS Number932318-19-9

Preliminary studies suggest that this compound may interact with gamma-aminobutyric acid (GABA) receptors. GABA receptors are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS), and compounds that modulate these receptors often exhibit anxiolytic and anticonvulsant properties .

1. Anticonvulsant Activity

Research indicates that compounds within the benzodiazepine class typically exhibit anticonvulsant effects. For instance, related benzodiazepine derivatives have shown efficacy in animal models for seizure suppression. The specific compound may also possess similar properties due to its structural similarities to established anticonvulsants .

2. Anxiolytic Effects

Given its potential GABAergic activity, this compound could also exhibit anxiolytic effects. Benzodiazepines are widely recognized for their ability to reduce anxiety through modulation of GABA receptor activity .

3. Sedative Properties

Similar to other benzodiazepines, this compound may have sedative properties. This is particularly relevant in clinical settings where rapid onset of sedation is required for procedures or treatment of severe anxiety disorders .

Example Study:

A study involving a similar benzodiazepine derivative demonstrated significant anticonvulsant effects in mice subjected to maximal electroshock (MES) tests. The ED50 was found to be 1.7 mg/kg following oral administration . This suggests that this compound could potentially exhibit comparable efficacy.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex arrangement of aromatic rings and functional groups, which contribute to its biological activity. The synthesis typically involves several key reactions that form stable intermediates, allowing for further manipulation to yield the final product. The benzodiazepine core is known for its pharmacological effects, including anxiolytic and sedative properties.

Pharmacological Applications

  • Anxiolytic and Sedative Effects :
    • Benzodiazepines are widely recognized for their ability to enhance the effect of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to anxiolytic and sedative effects. Preliminary studies suggest that N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide may exhibit similar interactions due to its structural similarities with known benzodiazepines.
  • Anticonvulsant Activity :
    • The compound's potential interactions with GABA receptors also position it as a candidate for anticonvulsant applications. Studies focusing on its binding affinity and mechanisms of action at these receptors are critical for understanding its pharmacodynamics.
  • Neuroprotective Properties :
    • Research indicates that certain benzodiazepine derivatives can offer neuroprotective benefits. Investigating the neuroprotective capacity of this compound could yield insights into its therapeutic potential for neurodegenerative diseases.

In Silico Studies

In silico docking studies have been conducted to explore the binding affinities of this compound with various biological targets. These studies are crucial for predicting how the compound interacts with enzymes or receptors involved in neurological pathways.

Comparative Analysis with Other Benzodiazepines

Compound NameStructural FeaturesUnique Aspects
DiazepamBenzodiazepine core with a phenyl groupWidely used anxiolytic
LorazepamBenzodiazepine core with a hydroxymethyl groupShorter half-life
ClonazepamBenzodiazepine core with a nitro groupPotent anticonvulsant
AlprazolamBenzodiazepine core with a triazole ringEffective for panic disorders

This compound is unique due to its specific substitution patterns on both the benzodiazepine core and the acetamide group, which may confer unique pharmacological properties compared to more commonly studied benzodiazepines.

Case Studies and Research Findings

Research has explored various aspects of this compound's biological activity:

  • Anticancer Studies :
    • In related research involving benzodiazepine derivatives, compounds with similar structures have shown significant anticancer activity against various cell lines. Investigating this compound in this context could provide insights into its potential as an anticancer agent .
  • Enzyme Inhibition :
    • Studies on sulfonamide derivatives have demonstrated their potential as inhibitors of key enzymes such as α-glucosidase and acetylcholinesterase. Exploring the enzyme inhibitory potential of this benzodiazepine derivative could reveal therapeutic applications in managing conditions like Type 2 diabetes mellitus and Alzheimer’s disease .

Comparison with Similar Compounds

Structural Features and Crystallographic Analysis

The target compound’s structural uniqueness lies in its 1,5-benzodiazepin-2-one core, which distinguishes it from related acetamide derivatives. Key comparisons include:

  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide (): Core Structure: A benzothiazole ring (six-membered, sulfur- and nitrogen-containing) vs. the benzodiazepine’s seven-membered ring. Substituents: A hydroxyphenyl group (hydrogen-bond donor) vs. the acetylphenyl group (hydrogen-bond acceptor). Crystallography: The benzothiazole derivative exhibits N—H⋯O and O—H⋯O hydrogen bonds and π-stacking (3.93 Å interplanar distances), whereas the benzodiazepine’s 2-oxo group and acetylphenyl may favor similar interactions but with distinct geometry due to ring flexibility .
  • N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide (): Core Structure: A diazenyl (N=N) linker vs. the benzodiazepine’s fused ring system. Substituents: A phenylhydrazono group introduces conjugation and redox activity absent in the target compound.

Table 1: Structural Comparison

Compound Core Structure Key Substituents Hydrogen Bonding π-Stacking (Å)
Target Benzodiazepine 1,5-Benzodiazepin-2-one 4-(2,4-Dimethylphenyl), 4-acetylphenyl Likely C=O⋯H–N Not reported
Benzothiazole derivative () 1,2-Benzothiazol-1,1,3-trioxide 4-Hydroxyphenyl N—H⋯O, O—H⋯O 3.93
Diazenyl derivative () Diazenylphenyl Hydroxy, phenylhydrazono Not reported Not applicable
Physicochemical Properties
  • Solubility : The acetylphenyl group’s ketone may improve aqueous solubility relative to purely aromatic substituents but reduce it compared to polar hydroxyphenyl groups .
Computational and Electronic Properties

The diazenyl derivative () was studied using density functional theory (DFT), revealing electronic transitions and charge distribution influenced by the diazenyl group. By contrast, the benzodiazepine’s oxo group and conjugated core may lead to distinct frontier molecular orbitals (HOMO-LUMO gaps), affecting reactivity and binding affinity .

Q & A

Q. Critical Parameters :

  • Temperature control (±2°C) during cyclization to prevent side reactions.
  • Solvent choice (polar aprotic solvents like DMF enhance coupling efficiency).
  • Reaction monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:

TechniquePurposeKey Data Points
1H/13C NMR Assign proton/carbon environmentsBenzodiazepine C=O (δ 168–170 ppm)
HPLC-UV Purity assessmentRetention time: 8.2 min (C18 column)
HRMS Molecular ion verification[M+H]+ m/z calculated: 483.2012
IR Functional group validationAmide C=O stretch: 1650–1680 cm⁻¹

Basic: What in vitro assays evaluate biological activity?

Answer:

  • Cytotoxicity : MTT assay (72-hour exposure, IC50 calculation) against HeLa or MCF-7 cell lines .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 10 µM) .
  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
    Controls : Doxorubicin (cytotoxicity), DMSO solvent controls (<0.1% v/v) .

Advanced: How to optimize synthesis yields for the 2,4-dimethylphenyl-substituted intermediate?

Answer:
Optimization Table :

ParameterOptimal RangeImpact on Yield
CatalystPd(OAc)₂ (5 mol%)+22% efficiency
SolventToluene/DMF (4:1 v/v)Reduces dimerization
Temperature70°C ± 2°CMaximizes cyclization

Q. Methodology :

  • Use DoE (Design of Experiments) to assess interactions between variables.
  • Post-reaction quenching with ice-water improves intermediate stability .

Advanced: How to resolve contradictions between computational binding predictions and experimental IC50 values?

Answer:

Validation Steps :

  • Obtain co-crystal structures (if available) to confirm binding poses.
  • Perform SPR (Surface Plasmon Resonance) for direct measurement of binding kinetics (KD, kon/koff) .

Simulations :

  • Conduct 100-ns molecular dynamics simulations to account for protein flexibility.
  • Include explicit solvent models to assess solvation effects .

Q. Common Pitfalls :

  • Overlooking entropy changes in docking scores.
  • Protonation state mismatches between in silico and physiological conditions .

Advanced: What strategies stabilize the acetamide moiety during long-term storage?

Answer:
Stability Protocol :

ConditionDurationAnalysis MethodStabilization Strategy
40°C/75% RH6 monthsHPLC-UV (peak purity)Lyophilization with trehalose (5% w/v)
Light Exposure1.2 M lux-hrsUPLC-QTOFAmber glass containers, argon atmosphere

Q. Degradation Pathways :

  • Hydrolysis of the acetamide group (pH-dependent; t1/2 = 14 days at pH 7.4) .

Advanced: How to design SAR studies for the 4-acetylphenyl substituent?

Answer:
SAR Design Table :

VariationModifications TestedAssays Employed
Acetyl Group-H, -CF₃, -COOEtCytotoxicity (IC50), LogP
Benzodiazepine C4Electron-withdrawing/-donating groupsSPR (target engagement)

Q. QSAR Modeling :

  • Use Hammett σ constants for electronic effects.
  • Include MolLogP for lipophilicity correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.